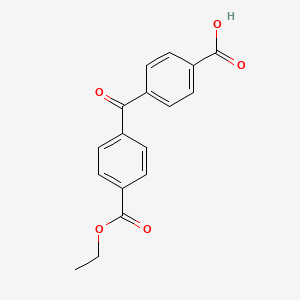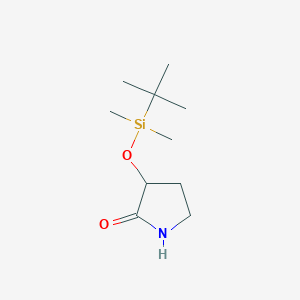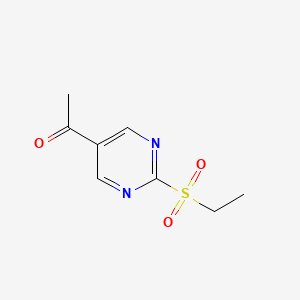
1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C8H10N2O3S It is a pyrimidine derivative, characterized by the presence of an ethanone group and an ethylsulfonyl substituent on the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone typically involves the reaction of 2-chloropyrimidine with ethanone in the presence of a base, followed by the introduction of the ethylsulfonyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(2-(Ethylsulfonyl)pyrimidin-4-yl)ethanone: Similar structure but with the ethylsulfonyl group at a different position on the pyrimidine ring.
Uniqueness
1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfonyl group at the 2-position of the pyrimidine ring can enhance its solubility and binding properties compared to similar compounds.
Propriétés
Numéro CAS |
124491-43-6 |
|---|---|
Formule moléculaire |
C8H10N2O3S |
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
1-(2-ethylsulfonylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C8H10N2O3S/c1-3-14(12,13)8-9-4-7(5-10-8)6(2)11/h4-5H,3H2,1-2H3 |
Clé InChI |
SXWDEGNVFYYMFV-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=NC=C(C=N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13655451.png)
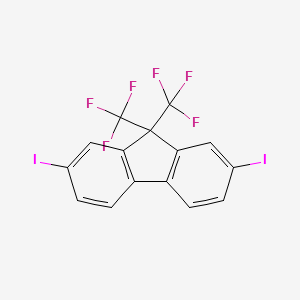



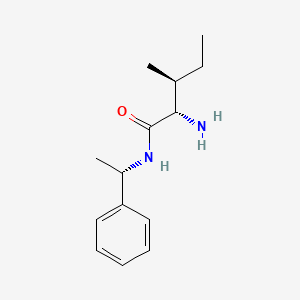
![5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)
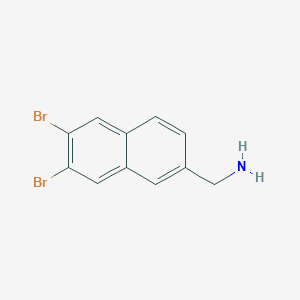
![7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)
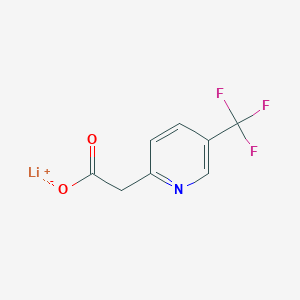
![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride](/img/structure/B13655517.png)

